molecular formula C8H8BrNO2 B107829 1-(2-Bromoethyl)-2-nitrobenzene CAS No. 16793-89-8

1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829
CAS No.: 16793-89-8
M. Wt: 230.06 g/mol
InChI Key: SJLIPOVZERLCNL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrosynthesis of 1-Nitro-2-vinylbenzene and 1H-Indole

  • Research Context: Electrochemical reduction studies at carbon cathodes.
  • Findings: The compound is involved in producing 1-nitro-2-vinylbenzene and 1H-indole through electrosynthesis. This process is significant in organic electrochemistry and offers a route to synthesize these compounds (Du & Peters, 2010).

Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

  • Research Context: Synthesis in the context of medicinal chemistry.
  • Findings: The compound is a key intermediate in the preparation of dofetilide, a medication used for treating arrhythmia. The synthesis process and its optimization are of interest in pharmaceutical research (Guang-xin, 2006).

Investigations into OH−-Induced β-Elimination Reactions

  • Research Context: Chemical behavior in various solvent mixtures.
  • Findings: 1-(2-Bromoethyl)-2-nitrobenzene's reactivity in OH−-induced elimination reactions, contributing to understanding of its chemical properties in different solvent environments (Alunni, Melis, & Ottavi, 2006).

Palladium[0]-Mediated Ullmann Cross-Coupling

  • Research Context: Application in organic synthesis.
  • Findings: The compound is used in the palladium-mediated cross-coupling reaction to produce various organic compounds, highlighting its utility in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Role in Nucleophilic Aromatic Substitution by Hydrogen

  • Research Context: Reaction with sodium borohydride.
  • Findings: It participates in reactions leading to nitrobenzene and showcases aromatic hydrogen exchange. This study contributes to the understanding of nucleophilic aromatic substitution mechanisms (Gold, Miri, & Robinson, 1980).

Photoreduction Studies

  • Research Context: Photoelectrochemical reduction.
  • Findings: Involved in studies of photoelectrochemical reduction, showcasing its behavior under specific light conditions and contributing to photophysical knowledge (Compton & Dryfe, 1994).

Role in Polymer Solar Cells

  • Research Context: Improvement of solar cell performance.
  • Findings: Its addition to polymer solar cells enhances power conversion efficiency, indicating its potential use in solar energy technologies (Fu et al., 2015).

Mechanism of Action

This would involve detailing how the compound interacts at the molecular level to produce a certain effect .

Safety and Hazards

This would involve discussing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage .

Future Directions

This would involve discussing potential future applications or areas of research for the compound .

Biochemical Analysis

Biochemical Properties

1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Properties

IUPAC Name

1-(2-bromoethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIPOVZERLCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494319
Record name 1-(2-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16793-89-8
Record name 1-(2-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenethyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (39.2 g, 0.150 mol) and carbon tetrabromide (49.5 g, 0.150 mol) were added sequentially to a solution of 2-(2-hydroxyethyl)-nitrobenzene (25.0 g, 0.150 mol) in methylene chloride (400 mL) at 0° C. The reaction was stirred overnight and quenched with saturated sodium bicarbonate solution. The methylene chloride phase was washed with saturated brine and dried over magnesium sulfate. The crude product was treated with ethyl acetate, and the precipitated triphenylphosphine oxide removed by filtration. Further purification by flash chromatography by (silica gel, 0–10% ethyl acetate in hexane gradient elution) produced the title compound (27.9 g).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-hydroxyethyl)-2-nitrobenzene (21 ml, 150 mmol) and triphenylphosphine (39.2 g, 150 mmol) in DCM (400 ml) at 0° C. was add CBr4 (49.5 g, 150 mmol) in portions and the reaction mixture was stirred from 0° C. to RT overnight. The reaction mixture was quenched with sat. aq. Na2CO3, the layers were separated and the organic layer was washed with brine, dried (MgSO4) and evaporated to dryness. The residue was treated with EtOAc and the precipitated Ph3O was filtered and the solvent removed. This was repeated twice more. Purification by column chromatography (0% to 10% EtOAc in Hx) gave an oil that solidified on standing.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2.5 ml of 2-(2-nitrophenyl)ethanol and 5.4 ml of PBr3 were stirred and mixed at 0° C. for 30 minutes to carry out reaction, and the resultant reaction mixture was diluted with 30 ml of benzene and the diluted mixture was then poured into 30 ml of water. The separated organic layer was separated, dried over anhydrous sodium sulfate, and then treated under reduced pressure to distill off the solvent, thereby obtaining 3 g of the crude product of 2-(2-nitrophenyl)ethyl bromide.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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